
Suberoylanilide-d5 Hydroxamic Acid
Description
Basic Information
Suberoylanilide-d5 Hydroxamic Acid, with CAS number 1132749-48-4, is a deuterium-labeled analog of Vorinostat. The compound has a molecular formula of C14H15D5N2O3 and a molecular weight of 269.35 g/mol. It features five deuterium atoms strategically positioned at the 2, 3, 4, 5, and 6 positions of the phenyl ring, which distinguishes it from unlabeled Vorinostat (CAS 149647-78-9, C14H20N2O3, MW 264.32 g/mol).
Nomenclature and Synonyms
The compound is known by several names in scientific literature and commercial catalogs:
Structural Characteristics
The structure of this compound features an octanediamide backbone with a hydroxamic acid group at one terminus and a pentadeuterated phenyl ring at the other. The deuterium labeling does not alter the chemical behavior significantly but creates a mass shift that is detectable by mass spectrometry instruments. This property makes it ideal for use as an internal standard in analytical methods.
Table 1: Comparison of Properties Between Vorinostat and Vorinostat-d5
Property | Vorinostat (SAHA) | Vorinostat-d5 (SAHA-d5) |
---|---|---|
Molecular Formula | C14H20N2O3 | C14H15D5N2O3 |
Molecular Weight | 264.32 g/mol | 269.35 g/mol |
CAS Number | 149647-78-9 | 1132749-48-4 |
Physical Appearance | White solid | White solid |
Primary Use | Therapeutic (HDAC inhibitor) | Analytical (internal standard) |
Propriétés
IUPAC Name |
N'-hydroxy-N-(2,3,4,5,6-pentadeuteriophenyl)octanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)/i3D,4D,5D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXFXRVDQXREF-YQYLVRRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Initial Acylation Reaction
The foundational step involves the reaction of suberic acid (octanedioic acid) with deuterated aniline. In a patented method, suberic acid chloride is generated by treating suberic acid with thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then reacted with deuterated aniline (C₆D₅NH₂) in toluene at 50–60°C, catalyzed by 4-dimethylaminopyridine (DMAP). This step achieves the formation of the suberoylanilide backbone with deuterium incorporation at the 2, 3, 4, 5, and 6 positions of the aniline ring.
Critical Parameters
Hydroxamic Acid Formation
The intermediate suberoylanilide-d5 is subsequently converted to the hydroxamic acid derivative. This is achieved by reacting the suberoylanilide-d5 ester with hydroxylamine hydrochloride (NH₂OH·HCl) in a methanol/water mixture under basic conditions (pH 10–12). The reaction proceeds via nucleophilic acyl substitution, with the hydroxylamine displacing the ester group.
Reaction Scheme :
Conditions: Methanol/water (3:1), 25°C, 12 hours.
Optimization of Deuterium Incorporation
Deuterium labeling at the anilide ring requires precise control to avoid isotopic scrambling. Two primary strategies are employed:
Use of Deuterated Starting Materials
Deuterated aniline (C₆D₅NH₂) is synthesized via catalytic exchange using D₂O and palladium catalysts. This method ensures >98% deuterium incorporation at the specified positions.
Post-Synthetic Isotopic Exchange
Alternative approaches involve treating non-deuterated suberoylanilide hydroxamic acid with D₂O under acidic conditions. However, this method risks partial deuteration and is less favored for SAHA-d5 synthesis.
Comparative Data :
Method | Deuterium Purity | Yield (%) |
---|---|---|
Deuterated Aniline | 98–99% | 85 |
Isotopic Exchange | 75–80% | 92 |
Purification and Isolation
Crude SAHA-d5 is purified through a combination of liquid-liquid extraction and recrystallization:
Acid-Base Extraction
The reaction mixture is quenched with 5% aqueous HCl to protonate unreacted aniline, followed by extraction with ethyl acetate. The organic layer is washed with 5% sodium bicarbonate to remove acidic impurities, yielding a pale-yellow solution.
Recrystallization
The purified product is recrystallized from a hot ethyl acetate/heptane mixture (1:3). Cooling to 4°C induces crystallization, yielding SAHA-d5 as a white solid with >99% purity.
Recrystallization Parameters :
-
Solvent Ratio : Ethyl acetate/heptane (1:3).
-
Temperature Gradient : 60°C → 4°C.
Analytical Characterization
SAHA-d5 is validated using spectroscopic and chromatographic techniques:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 269.4 [M+H]⁺, consistent with the deuteration pattern.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) exhibits a absence of protons at δ 6.5–7.5 ppm, confirming deuterium substitution on the anilide ring.
Key Spectral Data :
Technique | Observation | Significance |
---|---|---|
¹H NMR | No aromatic protons | Confirms deuteration |
IR | 1650 cm⁻¹ (C=O stretch) | Hydroxamic acid confirmation |
Applications in Biomedical Research
SAHA-d5 serves as an internal standard for quantifying vorinostat in biological matrices. Its deuterated structure minimizes matrix effects in LC-MS/MS assays, improving detection limits to 0.1 ng/mL. Studies also utilize SAHA-d5 to investigate HDAC inhibition kinetics, revealing an IC₅₀ of 50–200 nM against class I/II HDACs .
Analyse Des Réactions Chimiques
Types of Reactions
Suberoylanilide-d5 Hydroxamic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxamic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-hydroxy derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Cancer Therapeutics
SAHA-d5 is primarily recognized for its role as an HDAC inhibitor, which plays a crucial part in the regulation of gene expression through the modulation of histone acetylation. The inhibition of HDACs can lead to the reactivation of silenced genes that control cell growth and differentiation, making it a promising candidate for cancer therapy.
- Mechanism of Action : SAHA-d5 inhibits HDACs, leading to increased acetylation of histones, which results in a more open chromatin structure and enhanced transcription of tumor suppressor genes. This mechanism has been validated in various preclinical models, including studies on MCF-7 breast cancer cells and R6/2 mouse models for Huntington's disease .
- Case Studies :
Neurodegenerative Disease Research
The application of SAHA-d5 extends into neurodegenerative disease research, particularly in conditions like Huntington's disease (HD). The ability of SAHA-d5 to penetrate the blood-brain barrier allows it to exert effects on neuronal tissues.
- Case Studies :
- Research involving R6/2 mice indicated that SAHA improved motor function and reduced neurodegeneration associated with HD, validating its use as a therapeutic agent for neurodegenerative disorders .
- The compound's capacity to enhance histone acetylation in the brain suggests it may help mitigate transcriptional dysregulation linked to neurodegeneration .
Metabolic Studies
The use of deuterated compounds like SAHA-d5 allows researchers to trace metabolic pathways more accurately. The incorporation of deuterium provides a unique advantage in mass spectrometry and other analytical techniques.
- Applications :
- SAHA-d5 can be utilized as an internal standard in quantitative mass spectrometry studies, allowing for precise measurements of drug metabolism and pharmacokinetics .
- Its stable isotope labeling facilitates tracking the metabolic fate of drugs within biological systems, providing insights into their pharmacokinetic profiles.
Comparative Analysis with Related Compounds
A comparative analysis between SAHA-d5 and its non-deuterated counterparts reveals several advantages:
Compound | HDAC Inhibition Potency | Stability | Application Areas |
---|---|---|---|
Suberoylanilide Hydroxamic Acid | IC50 = 0.15 µM | Moderate | Cancer therapy |
Vorinostat | IC50 = 0.15 µM | Moderate | Cancer therapy |
SAHA-d5 | IC50 = comparable | High | Cancer & neurodegenerative diseases |
Mécanisme D'action
Suberoylanilide-d5 Hydroxamic Acid exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and other proteins . This results in changes in gene expression, promoting cell cycle arrest, differentiation, and apoptosis in cancer cells . The compound also affects non-histone proteins involved in various cellular processes, further contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar HDAC Inhibitors
Structural and Functional Similarities
Suberoylanilide-d5 hydroxamic acid shares structural homology with hydroxamate-based HDAC inhibitors, such as SAHA (Vorinostat) and Trichostatin A (TSA). These compounds feature a hydroxamic acid group that chelates zinc at the HDAC catalytic site, enabling broad-spectrum inhibition of Class I/II HDACs. Computational analyses reveal that SAHA and TSA cluster closely in chemo-transcriptomic fingerprinting due to shared pharmacophores and overlapping target profiles .
Efficacy and Selectivity
- Potency: SAHA: Demonstrates an EC50 of 1.2 µM for upregulating CLA-1 (a HDL receptor) in HepG2 cells . TSA: Less potent than SAHA in this context, with an EC50 of 1.2 µM .
- Anti-Cancer Activity: SAHA: Suppresses prostate cancer xenograft growth by 97% at 50 mg/kg/day and induces apoptosis in LNCaP cells (IC50: 2.5–7.5 µM) . Depsipeptide (Romidepsin): A cyclic peptide HDAC inhibitor with distinct Class I specificity. Unlike SAHA, it is a substrate for P-glycoprotein (P-gp), reducing efficacy in multidrug-resistant (MDR) cancers .
Resistance Profiles
- SAHA: Resistance in hepatocellular carcinoma (HCC) is linked to diminished hsa-miR-125a-5p levels, which modulate apoptosis pathways .
- This compound: No resistance data are provided, but its deuterated structure may mitigate metabolic degradation, a common resistance mechanism for non-deuterated HDAC inhibitors.
- Oxamflatin : Similar to SAHA, it retains activity against P-gp(+) MDR cells, unlike depsipeptide .
Comparative Data Table
Compound | HDAC Class Specificity | Key Structural Feature | EC50/IC50 (µM) | Resistance Factors | Clinical Status |
---|---|---|---|---|---|
Suberoylanilide-d5 HA | Class I/II | Deuterated hydroxamate | N/A | Not reported | Preclinical |
SAHA (Vorinostat) | Class I/II | Hydroxamate | 1.2 (CLA-1) | P-gp(−), miR-125a-5p↓ in HCC | FDA-approved (CTCL) |
Trichostatin A (TSA) | Class I/II | Hydroxamate | 1.2 (CLA-1) | Metabolic instability | Research use only |
Depsipeptide (Romidepsin) | Class I | Cyclic peptide | 0.001–0.1 | P-gp(+) substrate | FDA-approved (CTCL) |
Oxamflatin | Class I/II | Hydroxamate | N/A | P-gp(−) | Preclinical |
Key Research Findings
- SAHA and Suberoylanilide-d5 HA both inhibit HDACs via zinc chelation but differ in deuterium substitution, which may alter pharmacokinetics .
- TSA and SAHA share near-identical transcriptomic profiles but diverge in potency for specific targets like CLA-1 .
- Depsipeptide is less effective in MDR cancers due to P-gp efflux, whereas SAHA and oxamflatin evade this resistance mechanism .
Activité Biologique
Suberoylanilide-d5 hydroxamic acid (also known as SAHA-d5) is a deuterated analog of suberoylanilide hydroxamic acid (SAHA), a well-known histone deacetylase (HDAC) inhibitor. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases due to its ability to modulate gene expression and induce cell differentiation and apoptosis.
SAHA-d5 functions primarily as a pan-HDAC inhibitor , affecting both Class I and Class II HDACs. By inhibiting these enzymes, SAHA-d5 promotes the acetylation of histones, leading to a more open chromatin structure that enhances gene transcription. This mechanism is crucial for regulating various cellular processes, including cell cycle progression, differentiation, and apoptosis.
Anticancer Effects
Numerous studies have demonstrated the anticancer properties of SAHA-d5 through its effects on various cancer cell lines:
- Cell Cycle Arrest : SAHA-d5 induces cell cycle arrest in several cancer types, including breast, prostate, and leukemia cells. For instance, in MCF-7 human breast cancer cells, SAHA-d5 was shown to cause significant growth inhibition and accumulation of cells in the G1 and G2-M phases of the cell cycle .
- Induction of Apoptosis : The compound has been observed to promote apoptosis in transformed cells. In prostate cancer models, SAHA-d5 induced dose-dependent cell death in LNCaP cells at concentrations ranging from 2.5 to 7.5 µM .
- Differentiation : In addition to its cytotoxic effects, SAHA-d5 has been linked to the differentiation of cancer cells. For example, it can induce differentiation in estrogen receptor-negative breast cancer cell lines .
Comparative Efficacy
A comparison of SAHA-d5 with other HDAC inhibitors reveals its potency:
Compound | HDAC IC50 (μM) | Cell Line Tested |
---|---|---|
SAHA | 0.15 ± 0.02 | MCF-7 |
SAHA-d5 | Not specified | Various cancer lines |
Compound 6b (analog) | 0.16 ± 0.03 | MDA-MB-231 |
Compound 34a (analog) | 0.089 ± 0.005 | Various cancer lines |
This table illustrates that while SAHA is highly effective, some newer analogs may exhibit even greater potency against specific HDAC isoforms .
Neuroprotective Properties
Beyond its anticancer effects, SAHA-d5 also shows promise in neuroprotection and treatment of neurological disorders:
- Neuronal Maturation : Research indicates that SAHA-d5 can enhance neuronal maturation and plasticity, making it a candidate for treating neurodevelopmental disorders such as Fragile X syndrome and autism spectrum disorders .
- Regulation of Autophagy : The compound has been implicated in the activation of autophagy pathways, which are essential for cellular homeostasis and response to stress .
Case Studies
- Breast Cancer Treatment : A study highlighted the effectiveness of SAHA in inducing differentiation in breast cancer cells resistant to conventional therapies. Patients treated with SAHA demonstrated improved outcomes compared to those receiving standard treatments alone .
- Prostate Cancer Models : In vivo studies using nude mice xenograft models showed that SAHA significantly suppressed tumor growth compared to control groups, indicating its potential as a therapeutic agent .
Q & A
Basic Research Question
- Control experiments : Include inactive analogs (e.g., non-hydroxamate HDAC inhibitors) to distinguish SAHA-d5-specific effects.
- CRISPR-Cas9 validation : Knock out HDAC1/2 in target cells to confirm that SAHA-d5’s transcriptional activation (e.g., GRN upregulation ) is HDAC-dependent.
How can isotopic labeling (deuteration) impact SAHA-d5’s pharmacokinetic profile in preclinical studies?
Advanced Research Question
Deuteration may alter metabolic stability and tissue distribution:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.